Varioxepine A

Natural product chemistry Structural elucidation Diketopiperazine alkaloids

Varioxepine A is a structurally unprecedented 3H-oxepine diketopiperazine alkaloid featuring a condensed 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage motif [1,2]. Isolated from Paecilomyces variotii EN-291, it inhibits Fusarium graminearum at 4 µg/mL and shows cytotoxicity against K562 (IC50 6.6 µM), A549, HCT116, and HepG2 lines [3,4]. For agricultural fungicide lead discovery, anticancer screening, and pharmacophore modeling, Varioxepine A cannot be replaced by varioloids A/B or generic diketopiperazines lacking this cage [1,2].

Molecular Formula C26H29N3O5
Molecular Weight 463.5 g/mol
Cat. No. B2712414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarioxepine A
Molecular FormulaC26H29N3O5
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C
InChIInChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1
InChIKeyPZRCCRWGGJKTKC-GZLQHJCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Varioxepine A: A Structurally Unprecedented Oxa-Cage Alkaloid from Marine-Derived Paecilomyces variotii


Varioxepine A is a 3H-oxepine-containing diketopiperazine alkaloid characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane ('oxa-cage') motif [1]. It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (strain EN-291) and represents a new member of a rarely reported class of oxepine-pyrimidinone-ketopiperazine natural products [1]. The compound's planar structure and relative configuration were unambiguously established by single-crystal X-ray diffraction due to the low proton/carbon ratio precluding NMR-based assignment, with absolute configuration determined via DFT conformational analysis and TDDFT-ECD calculations [1].

Why Generic Oxepine-Containing Diketopiperazines Cannot Substitute for Varioxepine A


Varioxepine A cannot be functionally replaced by other oxepine-containing diketopiperazine alkaloids—including its closest co-isolated analogues varioloids A and B—due to its structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane 'oxa-cage' motif [1]. This unique architecture distinguishes it from the conventional oxepine–pyrimidinone–ketopiperazine tricyclic core shared by most in-class compounds [1]. Even among alkaloids derived from the same fungal strain, Paecilomyces variotii EN-291, the presence of this oxa-cage correlates with a distinct biological activity profile, including specific inhibitory effects against the plant-pathogenic fungus Fusarium graminearum [2]. Substitution with generic diketopiperazines lacking this motif would eliminate the structural basis for its observed antifungal and cytotoxic activities, rendering experiments irreproducible and procurement decisions scientifically invalid [1][2].

Varioxepine A: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Structural Uniqueness: The 3,6,8-Trioxabicyclo[3.2.1]octane Oxa-Cage Motif

Varioxepine A possesses a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane ('oxa-cage') motif that is absent in all other known oxepine-containing diketopiperazine alkaloids, including the co-isolated varioloids A and B from the same fungal strain [1]. The oxa-cage represents a new skeletal architecture within the oxepine–pyrimidinone–ketopiperazine natural product class, as confirmed by single-crystal X-ray diffraction [1].

Natural product chemistry Structural elucidation Diketopiperazine alkaloids

Antifungal Activity Against Fusarium graminearum: Direct MIC Comparison with Varioloids

Varioxepine A exhibits potent antifungal activity against the plant-pathogenic fungus Fusarium graminearum [1][2]. In a direct head-to-head comparison with the co-isolated varioloids A and B from Paecilomyces variotii EN-291, Varioxepine A demonstrated an MIC of 4 μg/mL, while varioloid A showed an MIC of 8 μg/mL and varioloid B showed an MIC of 4 μg/mL [2].

Agricultural fungicide discovery Antifungal screening Plant pathology

Cytotoxicity Profile: K562 Cancer Cell Line IC50 Data

Varioxepine A exhibits cytotoxic activity against K562 human chronic myelogenous leukemia cells with an IC50 value of 6.6 μM [1]. This activity distinguishes Varioxepine A from many in-class diketopiperazines that show minimal or no cytotoxicity against hematological cancer cell lines [1]. No direct comparator IC50 data for varioloids A or B against K562 cells are currently available in the primary literature [2].

Cancer research Cytotoxicity screening Marine-derived anticancer agents

Antifungal Activity in Molar Units: MIC of 8.6 μM Against Fusarium graminearum

Varioxepine A inhibits the plant-pathogenic fungus Fusarium graminearum with an MIC value of 8.6 μM when expressed in molar concentration units [1]. This molar MIC provides a standardized metric for cross-study comparison with other antifungal agents, independent of molecular weight differences [1]. Direct comparator molar MIC data for varioloids A and B are not available in the primary literature [2].

Antifungal drug discovery Agricultural chemistry Quantitative bioactivity

Cytotoxicity Against Solid Tumor Cell Lines: IC50 Ranges for A549, HCT116, and HepG2

Varioxepine A exhibits cytotoxicity against A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) cell lines, with reported IC50 values ranging from 2.6 to 8.2 μg/mL [1][2]. An IC50 of 5.39 μM has been reported for A-375 melanoma cells . These data indicate a broad-spectrum cytotoxicity profile across multiple solid tumor types [2]. Direct comparator data for varioloids A and B against these cell lines are not available [2].

Cancer cell line screening Solid tumor pharmacology Natural product cytotoxicity

Varioxepine A: Validated Research and Industrial Application Scenarios


Agricultural Fungicide Discovery: Lead Optimization Against Fusarium graminearum

Varioxepine A serves as a validated lead compound for agricultural fungicide discovery programs targeting Fusarium graminearum, the causative agent of Fusarium head blight in cereal crops. Its MIC of 4 μg/mL (8.6 μM) [1][2] provides a potency benchmark for structure–activity relationship (SAR) studies, while its unique oxa-cage motif offers a novel pharmacophore for scaffold-hopping and derivatization efforts [3]. Researchers prioritizing Fusarium-selective antifungal leads should select Varioxepine A over generic diketopiperazines lacking this specific activity profile.

Natural Product Anticancer Screening: K562 Leukemia and Solid Tumor Panel Studies

Varioxepine A is suitable for inclusion in natural product anticancer screening panels, with demonstrated cytotoxicity against K562 chronic myelogenous leukemia cells (IC50 = 6.6 μM) [4] and solid tumor cell lines A549, HCT116, and HepG2 (IC50 range = 2.6–8.2 μg/mL) [5]. Procurement of Varioxepine A enables comparative cytotoxicity profiling against these validated cell lines, supporting hit-to-lead progression in marine-derived anticancer drug discovery.

Structural Biology and Pharmacophore Modeling of Oxa-Cage Alkaloids

The structurally unprecedented 3,6,8-trioxabicyclo[3.2.1]octane ('oxa-cage') motif of Varioxepine A [3] makes it an essential reference standard for structural biology studies, computational pharmacophore modeling, and biosynthetic pathway elucidation of oxepine-containing diketopiperazine alkaloids. Varioxepine A cannot be substituted with varioloids A or B for these applications, as both analogues lack this defining structural feature [6].

Comparative Antifungal Pharmacology: Benchmarking Against Varioloid Analogues

Varioxepine A is a critical comparator for studies involving varioloids A and B, as it shares the same fungal source (Paecilomyces variotii EN-291) yet exhibits distinct structural and activity profiles [6]. The direct MIC comparison—Varioxepine A (4 μg/mL) vs. varioloid A (8 μg/mL) vs. varioloid B (4 μg/mL) [6]—provides a quantitative framework for investigating structure–activity relationships within this compound class. Procurement of all three compounds is recommended for comprehensive SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varioxepine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.